4-Bromofuran-2-carboxamide
Overview
Description
4-Bromofuran-2-carboxamide is a chemical compound with the molecular formula C5H4BrNO2 . It is used as a reactant in the synthesis of 6-Phenanthridinones . It has also been used in the investigation of supramolecular amide and thioamide synthons in hydrogen bonding patterns .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bromofuran ring attached to a carboxamide group . The compound has a molecular weight of 189.996 g/mol . Further structural analysis would require more specific data or experimental results.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 189.996 g/mol and a molecular formula of C5H4BrNO2 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Safety and Hazards
4-Bromofuran-2-carboxamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this chemical .
Mechanism of Action
Target of Action
4-Bromofuran-2-carboxamide is primarily used as a reactant in the synthesis of bioactive compounds . The specific targets of these bioactive compounds can vary widely depending on the specific derivative synthesized.
Mode of Action
It is known that the compound can be used to synthesize derivatives with significant bioactivity . These derivatives interact with their targets in various ways, leading to changes in cellular processes.
Biochemical Pathways
It is known that the compound is used in the synthesis of bioactive compounds, which can affect various biochemical pathways depending on the specific derivative .
Result of Action
It is known that the compound can be used to synthesize derivatives with significant bioactivity . The effects of these derivatives can vary widely depending on the specific derivative and its targets.
Action Environment
Like all chemical compounds, its stability and reactivity can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Bromofuran-2-carboxamide are largely determined by its functional groups. The compound contains an amide group, which is known to exhibit significant bioactivity
Cellular Effects
It is known that compounds containing functional groups similar to those in this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are being conducted to determine the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies are being conducted to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Studies are being conducted to identify any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Studies are being conducted to identify any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Studies are being conducted to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
4-bromofuran-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNSRLLRTQICFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727231 | |
Record name | 4-Bromofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957345-95-8 | |
Record name | 4-Bromofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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